

An In-depth Technical Guide to 4-Fluorophenylboronic Acid

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Compound of Interest

Compound Name: *4-(4-Fluorophenyl)phenylboronic acid*

Cat. No.: B126331

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CAS Number: 1765-93-1

Abstract

This technical guide provides a comprehensive overview of 4-Fluorophenylboronic acid (CAS No. 1765-93-1), a versatile organoboron compound widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, primary applications in organic synthesis and medicinal chemistry, and established experimental protocols. Emphasis is placed on its critical role as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, particularly fluorinated biaryls, which are of significant interest in pharmaceutical development. Detailed safety and handling procedures are also provided.

A Note on Nomenclature: The CAS Number 1765-93-1 correctly corresponds to 4-Fluorophenylboronic acid. The compound name "**4-(4-Fluorophenyl)phenylboronic acid**" refers to a different molecule (4'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid, CAS No. 140369-67-1). This guide will focus exclusively on the compound associated with CAS No. 1765-93-1.

Physicochemical Properties

4-Fluorophenylboronic acid is a white to off-white crystalline powder.^[1] Its fluorine substitution enhances reactivity and selectivity in various chemical reactions compared to unsubstituted phenylboronic acid.^[1] A summary of its key properties is presented below.

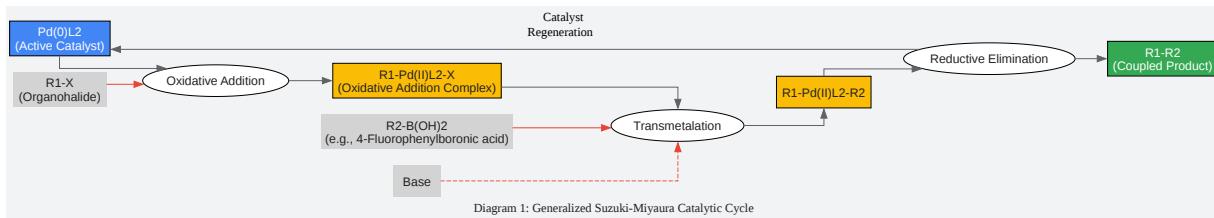
Property	Value	Reference
CAS Number	1765-93-1	
Molecular Formula	C ₆ H ₆ BFO ₂	[1] [2]
Molecular Weight	139.92 g/mol	[2]
Appearance	White to off-white/yellow to beige crystalline powder	[1] [3]
Melting Point	262-265 °C	[3]
Boiling Point	258.4 ± 42.0 °C (Predicted)	[3]
pKa	8.67 ± 0.10 (Predicted)	[3]
Solubility	Slightly soluble in water	[3]
SMILES	B(C1=CC=C(C=C1)F)(O)O	[2]
InChIKey	LBUNNMJLXWQQBY-UHFFFAOYSA-N	[2]

Core Applications in Research and Development

4-Fluorophenylboronic acid is a pivotal building block in modern organic chemistry and drug discovery, primarily valued for its role in carbon-carbon bond formation and its utility in creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of 4-Fluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[4\]](#) This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide. It is an indispensable tool for synthesizing biaryl and poly-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[\[4\]](#)[\[5\]](#) The presence of the fluorine atom can influence the electronic properties and metabolic stability of the final product, making it a desirable moiety in drug design. Studies have demonstrated excellent conversion rates when coupling 4-fluorophenylboronic acid with various aryl bromides using heterogeneous palladium catalysts.[\[4\]](#)[\[5\]](#)



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Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Pharmaceutical Development and Medicinal Chemistry

Phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their biological activities and applications in targeted cancer therapy.^[6] They can reversibly bind to diols, such as sialic acids that are often overexpressed on the surface of cancer cells, providing a mechanism for targeted drug delivery.^[6] 4-Fluorophenylboronic acid serves as a crucial intermediate in the synthesis of more complex molecules designed as specific enzyme inhibitors.^{[1][3]} For instance, it was used in the development of potent inhibitors for analog-sensitive kinases, which allows for the detailed study of cellular signaling pathways.^[3] The broader class of boronic acid derivatives includes successful drugs like Bortezomib, a proteasome inhibitor used in cancer treatment, highlighting the therapeutic potential of molecules synthesized from PBA building blocks.^[7]

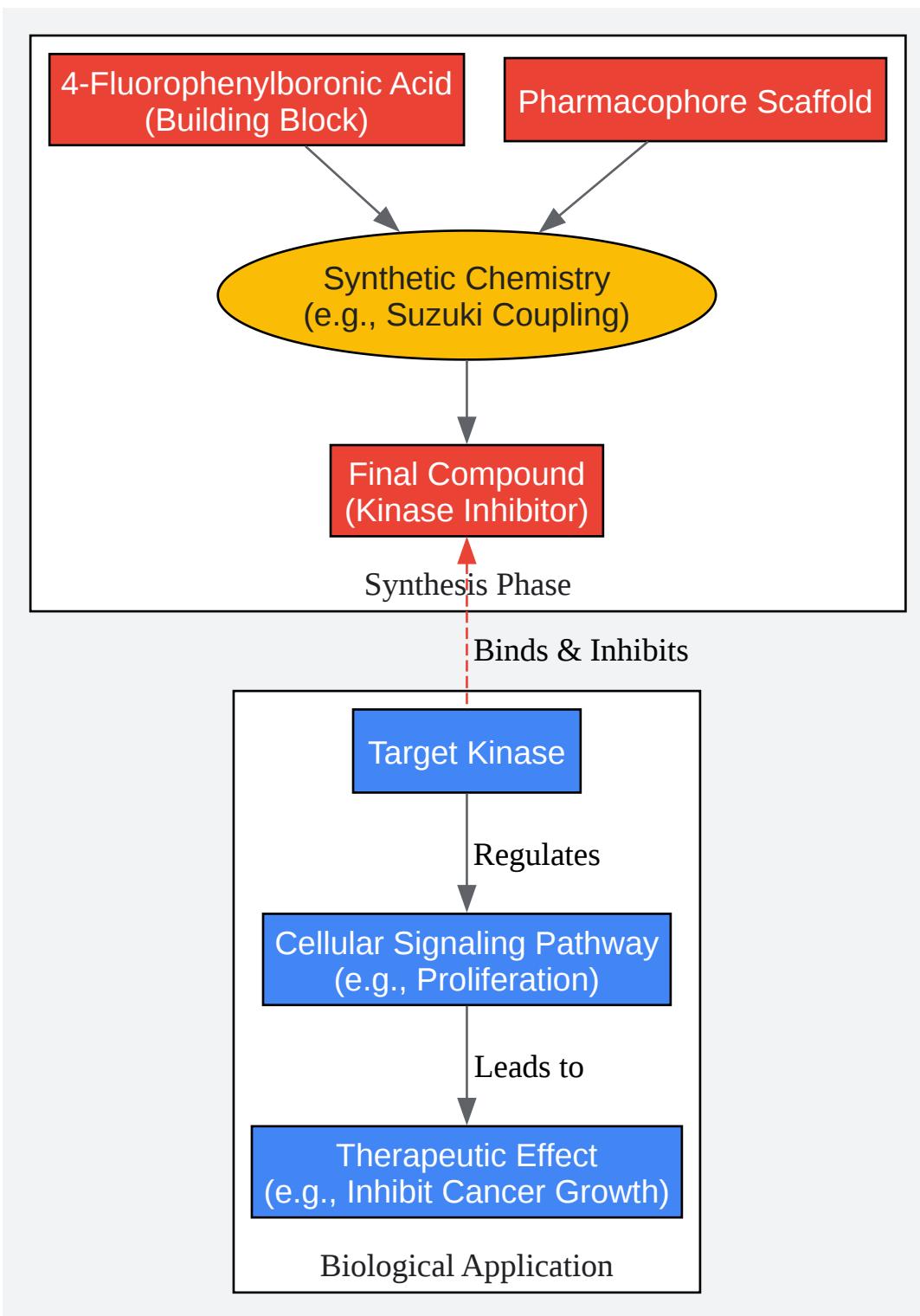
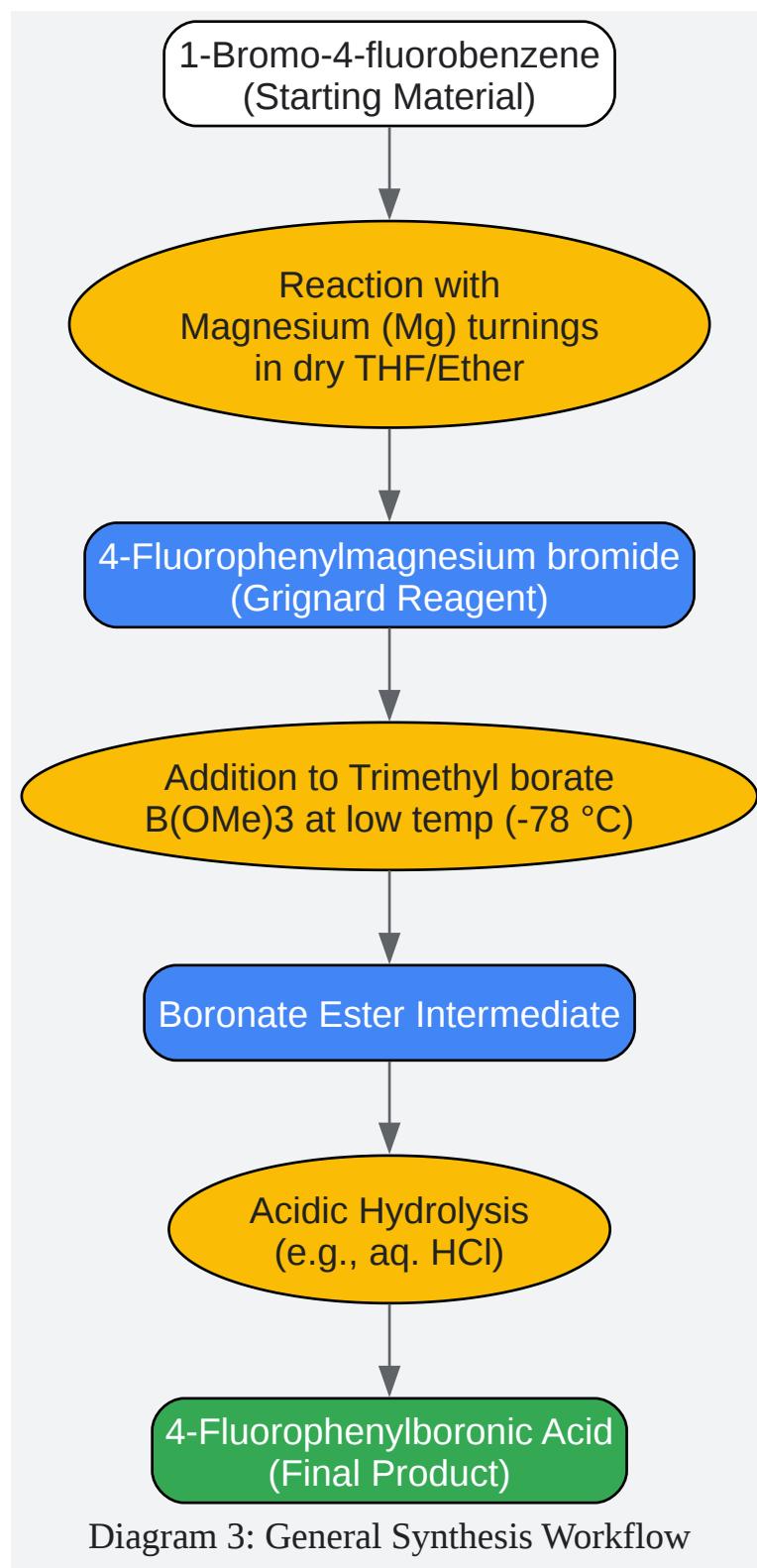


Diagram 2: Role in Kinase Inhibitor Synthesis

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